
Veraguensin
Übersicht
Beschreibung
Veraguensin is a lignan compound derived from the Magnolia species. Lignans are a group of chemical compounds found in plants, known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic effects, particularly in inhibiting bone resorption .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Veraguensin kann durch verschiedene chemische Reaktionen synthetisiert werden, die Phenylpropanoide einbeziehen. Die Synthese umfasst in der Regel die Kupplung von zwei Phenylpropan-Einheiten über eine Kohlenstoff-Kohlenstoff-Bindung. Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren und spezifischen Temperatursteuerungen, um die korrekte Bildung der Lignanstruktur sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus pflanzlichen Quellen, insbesondere aus der Magnolienart. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation, um hochreines this compound zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Veraguensin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Veraguensinderivate, reduzierte Formen von this compound und substituierte Veraguensinverbindungen .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Veraguensin has demonstrated significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions globally.
- Mechanism of Action : Studies indicate that this compound and its derivatives exhibit antileishmanial effects through various mechanisms, including the induction of nitric oxide production in host macrophages and direct action on the intracellular amastigotes of Leishmania (Leishmania) amazonensis.
-
Case Studies :
- In one study, this compound showed an IC50 value of 21.3 µM against intracellular amastigotes, indicating moderate activity with a selectivity index (SI) of 3.6 .
- Further modifications of this compound led to the synthesis of isoxazole derivatives that exhibited even higher antileishmanial activity, with IC50 values as low as 0.4 µM .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 21.3 | 3.6 |
Isoxazole Derivative 4' | 0.4 | 625.0 |
Isoxazole Derivative 15' | 0.7 | 178.5 |
Anticancer Properties
Research has also highlighted the potential of this compound in cancer therapy.
- Mechanism : this compound's structural similarity to selective estrogen receptor modulators suggests it may influence hormone-related cancers by modulating estrogen receptor activity .
-
Case Studies :
- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by altering the expression of Bcl-2 and Bax proteins, which are crucial regulators of apoptosis .
- Additionally, it has been noted that lignans like this compound can inhibit tumor growth in xenograft models, demonstrating broad-spectrum anticancer activity .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
- Mechanism : The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Case Studies :
Summary of Applications
This compound exhibits a range of biological activities that make it a promising candidate for further research and development in medicinal chemistry:
-
Antileishmanial Activity :
- Effective against Leishmania species.
- Modifications enhance potency.
-
Anticancer Properties :
- Induces apoptosis in cancer cells.
- Potential role as a selective estrogen receptor modulator.
-
Anti-inflammatory Effects :
- Reduces inflammation markers.
- Possible therapeutic applications in inflammatory diseases.
Wirkmechanismus
Veraguensin exerts its effects by inhibiting the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation. This inhibition is achieved through the reduction of p38 phosphorylation and suppression of c-Fos expression, which are key factors in osteoclastogenesis. By inhibiting these pathways, this compound reduces bone resorption and promotes bone health .
Vergleich Mit ähnlichen Verbindungen
Grandisin: A neolignan with potential antileishmanial activity.
Machilin G: Another neolignan with similar pharmacological properties.
Uniqueness of Veraguensin: this compound is unique due to its specific inhibitory effects on osteoclast differentiation and bone resorption. Its ability to reduce p38 phosphorylation and suppress c-Fos expression sets it apart from other lignans and neolignans .
Biologische Aktivität
Veraguensin is a tetrahydrofuran neolignan derived from the flower buds of Magnolia species, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on osteoclast differentiation, antileishmanial properties, and structure-activity relationships (SAR) related to its derivatives.
Osteoclast Differentiation Inhibition
This compound has been shown to inhibit osteoclast differentiation, which is crucial in the context of bone resorption and diseases like osteoporosis. A study demonstrated that this compound, alongside galgravin, effectively reduced the formation of multinucleated osteoclasts in co-cultures of bone marrow cells and osteoblastic cells. The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 30 to 100 µM .
The mechanism by which this compound inhibits osteoclast differentiation involves interference with the RANKL-induced signaling pathway. Specifically, it reduces the phosphorylation of p38 MAPK and suppresses the expression of c-Fos, a key transcription factor for osteoclastogenesis. This inhibition leads to decreased viability and function of mature osteoclasts, suggesting that this compound could be a potential therapeutic agent for treating bone-destructive diseases .
Antileishmanial Activity
This compound's biological activity extends to its antileishmanial properties. Research has shown that derivatives of this compound exhibit potent activity against Leishmania species, particularly Leishmania amazonensis. In a study involving synthesized triazole derivatives from this compound, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 4.4 to 32.7 µM against intracellular amastigotes .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications to the this compound structure can enhance its biological activity. For instance, compounds with methylenedioxy groups showed improved antileishmanial activity compared to their parent structures. One derivative exhibited an IC50 value as low as 1.1 µM against Leishmania infantum, indicating a strong potential for drug development .
Comparative Biological Activity Table
Activity | IC50 Values (µM) | Comments |
---|---|---|
Osteoclast Inhibition | 30-100 | Dose-dependent inhibition of osteoclast formation |
Antileishmanial (triazole derivatives) | 1.1 - 32.7 | Effective against Leishmania species |
Case Studies and Research Findings
- Osteoclast Differentiation Study : In vitro experiments demonstrated that this compound significantly inhibited TRAP activity and osteoclast formation in RAW264.7 cells and bone marrow macrophages (BMMs) without affecting cell viability at concentrations exceeding 100 µM .
- Antileishmanial Activity Study : Derivatives synthesized from this compound were tested against Leishmania promastigotes and intracellular amastigotes, revealing promising results that support further exploration in drug development for leishmaniasis treatment .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-GKHNXXNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332044 | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19950-55-1 | |
Record name | Veraguensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19950-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Veraguensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of veraguensin?
A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a tetrahydrofuran lignan characterized by a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton. [] It contains two aromatic rings, one with a 3,4-dimethoxy substitution pattern and the other with a 3,4-methylenedioxy substitution pattern. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, this compound has been extensively characterized using spectroscopic methods. Researchers commonly employ techniques such as IR, MS, 1H-NMR, and 13C-NMR to elucidate its structure. [, , , , ]
Q4: What is the primary biological activity reported for this compound?
A4: this compound exhibits a range of biological activities, with the most prominent being its antileishmanial activity. [, , , , , ] It also demonstrates neuroprotective effects, protecting neurons against amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion-induced toxicity. []
Q5: How does this compound exert its antileishmanial effect?
A5: While the exact mechanism of action remains under investigation, studies suggest that this compound derivatives may exert their antileishmanial effects by inducing nitric oxide production by host macrophage cells. This increased nitric oxide production could contribute to the intracellular killing of Leishmania parasites. []
Q6: Has this compound shown activity against other parasites?
A6: Yes, besides its antileishmanial activity, this compound has demonstrated some efficacy against Trypanosoma cruzi trypomastigotes. [] It also shows moderate activity against Plasmodium falciparum. []
Q7: How do structural modifications impact the biological activity of this compound?
A8: Structure-activity relationship (SAR) studies have explored the impact of modifying the this compound scaffold on its biological activity. Replacing the tetrahydrofuran ring with isoxazole or triazole rings has resulted in compounds with improved antileishmanial activity. [, , ] The presence of methylenedioxy or trimethoxy groups as substituents also appears to be crucial for enhancing antileishmanial activity. [, , ]
Q8: Is there any information available on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?
A9: While specific PK/PD data for this compound remains limited in the provided research, some studies offer insights into its potential behavior in vivo. For instance, the index of molecular hydrophobicity (ClogP) for this compound derivatives ranges from 2.8 to 3.4, suggesting a suitable lipophilicity/hydrosolubility balance for membrane transport. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.